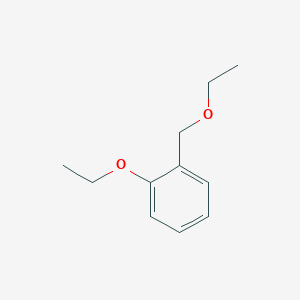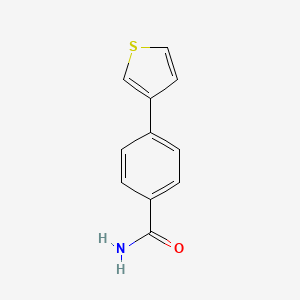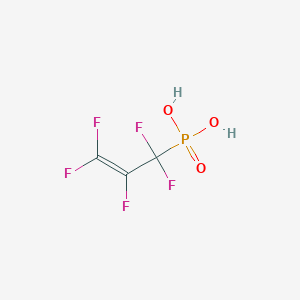![molecular formula C13H12N4O4S2 B12553519 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide CAS No. 185429-76-9](/img/structure/B12553519.png)
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl carbamothioyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-{[(3-Aminophenyl)carbamothioyl]amino}benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 4-aminobenzenesulfonic acid and 3-nitroaniline.
Wissenschaftliche Forschungsanwendungen
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various sulfonamide-based drugs with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with bacterial enzymes.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl carbamothioyl group enhances its ability to form stable complexes with metals, making it useful in industrial applications.
Eigenschaften
CAS-Nummer |
185429-76-9 |
|---|---|
Molekularformel |
C13H12N4O4S2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C13H12N4O4S2/c14-23(20,21)12-6-4-9(5-7-12)15-13(22)16-10-2-1-3-11(8-10)17(18)19/h1-8H,(H2,14,20,21)(H2,15,16,22) |
InChI-Schlüssel |
DTVZZIJVZIWGNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


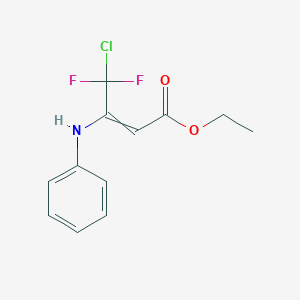

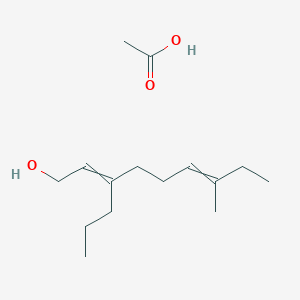
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
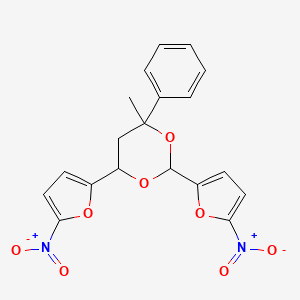
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
